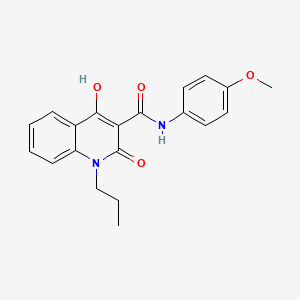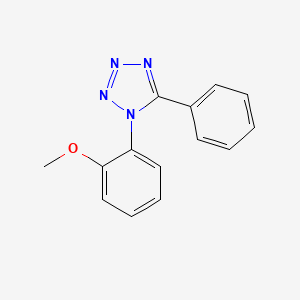![molecular formula C23H27N5O2S B11986348 (1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11986348.png)
(1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone is a complex organic compound that features a combination of aromatic, heterocyclic, and hydrazone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone typically involves a multi-step process:
- Synthesis of 6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine : This involves the cyclization of a suitable precursor, such as a thiophene derivative, with a guanidine compound under acidic or basic conditions.
- Hydrazone Formation : The final step involves the reaction of (1E)-1-(3-nitrophenyl)ethanone with the synthesized 6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine in the presence of hydrazine hydrate under reflux conditions.
Formation of (1E)-1-(3-nitrophenyl)ethanone: This can be achieved through the nitration of acetophenone followed by a condensation reaction with an appropriate aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
- Oxidation : The nitro group in the compound can undergo reduction to form an amino group.
- Reduction : The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
- Substitution : The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
- Substitution : Reagents like halogens (chlorine, bromine) and nitrating mixtures (sulfuric acid and nitric acid) are employed.
Major Products
- Reduction of the nitro group : Formation of (1E)-1-(3-aminophenyl)ethanone.
- Reduction of the hydrazone : Formation of the corresponding hydrazine derivative.
- Substitution reactions : Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
- Organic Synthesis : The compound can be used as an intermediate in the synthesis of more complex molecules.
- Catalysis : It may serve as a ligand in catalytic reactions.
Biology
- Biological Probes : The compound can be used in the development of probes for studying biological systems.
Medicine
- Pharmaceuticals : Potential applications in drug development due to its unique structural features.
Industry
- Materials Science : The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydrazone moiety can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and biological research.
類似化合物との比較
Similar Compounds
- (1E)-1-(3-nitrophenyl)ethanone (6-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone : Similar structure with a tert-butyl group instead of a tert-pentyl group.
- (1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)semicarbazone : Similar structure with a semicarbazone moiety instead of a hydrazone.
Uniqueness
The unique combination of functional groups in (1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone provides it with distinct chemical reactivity and potential applications that are not shared by its analogs. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C23H27N5O2S |
|---|---|
分子量 |
437.6 g/mol |
IUPAC名 |
6-(2-methylbutan-2-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H27N5O2S/c1-5-23(3,4)16-9-10-19-18(12-16)20-21(24-13-25-22(20)31-19)27-26-14(2)15-7-6-8-17(11-15)28(29)30/h6-8,11,13,16H,5,9-10,12H2,1-4H3,(H,24,25,27)/b26-14+ |
InChIキー |
GIMBHBUJZDYZDL-VULFUBBASA-N |
異性体SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C(\C)/C4=CC(=CC=C4)[N+](=O)[O-] |
正規SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=C(C)C4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-tert-butyl-N'-[(E)-(4-nitrophenyl)methylidene]-1-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11986270.png)


![N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzotriazol-1-yl)acetohydrazide](/img/structure/B11986294.png)
![(4-Chlorophenyl)(7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone](/img/structure/B11986309.png)
![6-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]pyridazine-3-carbohydrazide](/img/structure/B11986313.png)

![8-[(Furan-2-ylmethyl)-amino]-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione](/img/structure/B11986332.png)



![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11986355.png)

![2-Ethyl-3-methyl-1-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11986371.png)
